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Compound of Interest

Compound Name:
4,4-Dimethyl-1,4-azasilinane

hydrochloride

CAS No.: 130596-62-2

Cat. No.: B1428773

Get Quote

Reagent: 4,4-Dimethyl-1,4-azasilinane hydrochloride CAS: 1202206-53-4 (Free base:

22960-70-9) Formula:

Application: Silicon-Switch Bioisostere for Piperidine

Introduction: The Silicon Switch Advantage
In modern medicinal chemistry, replacing a carbon atom with silicon (a "silicon switch") is a

validated strategy to alter the pharmacological profile of a lead compound without significantly

changing its size. 4,4-Dimethyl-1,4-azasilinane is the direct silicon analog of 4,4-

dimethylpiperidine.

Why use this reagent?

Lipophilicity Modulation: The silicon atom is more lipophilic than carbon. Incorporating the

azasilinane ring typically increases

, improving membrane permeability for polar scaffolds.
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Metabolic Stability: The steric bulk of the gem-dimethyl silyl group can block metabolic hot-

spots (e.g., oxidation at the 4-position), extending half-life (

).

Conformational Bias: The

bond (1.89 Å) is significantly longer than the

bond (1.54 Å). This alters the ring puckering and the vector of the nitrogen lone pair,
potentially accessing novel binding pocket geometries.

Comparative Properties
Property

4,4-
Dimethylpiperidine

4,4-Dimethyl-1,4-
azasilinane

Impact

Core Atom Carbon (C4) Silicon (Si4)
Bioisosteric

replacement

Bond Length Å Å
Expanded ring size;

altered bite angle

Lipophilicity Baseline Higher Improved permeability

Basicity (

)
~10-11 Slightly lower

Reduced lysosomal

trapping potential

Handling and Stability Protocols
The hydrochloride salt is the preferred storage form due to the volatility and potential instability

of the free amine.

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at room temperature.

Free-Basing: The free amine is generated in situ during reactions. If isolation is required, the

free base is a volatile liquid and should be handled under inert atmosphere (

or
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).

Silicon Sensitivity: While the cyclic

bonds are robust, avoid highly acidic aqueous conditions (

) for prolonged periods or strong fluoride sources (e.g., TBAF) unless intended, as these can
trigger protodesilylation or ring opening.

Experimental Protocols
Decision Matrix: Choosing the Coupling Strategy

Target Scaffold

Electrophile Type?

Activated Aryl Halide
(e.g., 2-F-Pyridine, 4-NO2-Ph)

Electron Deficient

Unactivated Aryl Halide
(e.g., Bromobenzene)

Electron Neutral/Rich

Acyl Chloride / Acid

Carbonyl

Protocol A:
SNAr Substitution

Protocol B:
Buchwald-Hartwig

Protocol C:
Amide Coupling

Click to download full resolution via product page

Figure 1: Workflow for selecting the appropriate coupling protocol based on the electrophilic

partner.

Protocol A: Nucleophilic Aromatic Substitution ( )
Best for: Heterocycles (pyridines, pyrimidines) with good leaving groups (F, Cl) activated by

electron-withdrawing groups.
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Mechanism: The secondary amine attacks the ipso-carbon, forming a Meisenheimer complex,

followed by elimination of the halide.

Reagents:

Substrate: Activated Aryl Fluoride/Chloride (1.0 equiv)

Nucleophile: 4,4-Dimethyl-1,4-azasilinane HCl (1.1 – 1.2 equiv)

Base:

-Diisopropylethylamine (DIPEA) or

(2.5 – 3.0 equiv)

Solvent: DMSO, DMF, or NMP (anhydrous)

Step-by-Step:

Preparation: In a reaction vial, dissolve the Aryl Halide (1.0 equiv) in DMSO (

M concentration).

Free-Basing: Add DIPEA (3.0 equiv). The solution may warm slightly.

Addition: Add 4,4-Dimethyl-1,4-azasilinane HCl (1.2 equiv) in one portion.

Note: Adding the salt directly to the basic solution generates the free amine in situ,

preventing loss of the volatile free base.

Reaction: Stir at Room Temperature for 2–4 hours.

Optimization: If conversion is low after 4 hours, heat to 60–80°C.

Workup: Dilute with Ethyl Acetate (EtOAc). Wash with water (

) to remove DMSO and excess base. Wash with brine.[1] Dry over

.[2][3][4]
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Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Cross-Coupling
Best for: Unactivated aryl bromides or chlorides where

fails.

Reagents:

Substrate: Aryl Bromide (1.0 equiv)

Nucleophile: 4,4-Dimethyl-1,4-azasilinane HCl (1.2 equiv)

Catalyst:

(2-5 mol%) or RuPhos Pd G3/G4.

Ligand: BINAP, RuPhos, or Xantphos (if not using precatalyst).

Base:

or

(3.0 equiv).

Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step:

Inert Environment: Flame-dry a reaction tube and purge with Argon.

Loading: Add Aryl Bromide (1.0 equiv), 4,4-Dimethyl-1,4-azasilinane HCl (1.2 equiv), and

Base (

, 3.0 equiv).

Critical: The extra equivalent of base is required to neutralize the HCl salt and deprotonate

the Pd-amine intermediate.
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Catalyst: Add Pd source and Ligand (or Precatalyst).

Solvent: Add degassed Toluene. Seal the tube.

Reaction: Heat to 80–100°C for 12–18 hours.

Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble

salts and Pd residues.

Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Amide Coupling
Best for: Attaching the azasilinane ring to a carboxylic acid scaffold.

Reagents:

Substrate: Carboxylic Acid (1.0 equiv)

Nucleophile: 4,4-Dimethyl-1,4-azasilinane HCl (1.1 equiv)

Coupling Agent: HATU or T3P (1.2 equiv)

Base: DIPEA (3.0 equiv)

Solvent: DMF or DCM

Step-by-Step:

Activation: Dissolve Carboxylic Acid in DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv).

Stir for 5–10 minutes to form the active ester.

Addition: Add 4,4-Dimethyl-1,4-azasilinane HCl (1.1 equiv).

Reaction: Stir at RT for 1–2 hours.

Workup: Standard aqueous extraction (EtOAc vs

/Brine).
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Troubleshooting & Optimization
Observation Probable Cause Corrective Action

Low Yield (

)
Incomplete free-basing

Increase DIPEA to 4.0 equiv;

ensure salt is finely powdered.

Protodesilylation Acidic workup or F- exposure

Avoid strong acid washes (1M

HCl). Use saturated

instead.

No Reaction (Buchwald) Catalyst poisoning by HCl

Ensure Base is added before

catalyst to neutralize HCl

immediately. Switch to

if functional groups are

sensitive to alkoxides.

Product Instability Silica acidity

Use neutralized silica (pre-

treated with 1%

) during purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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